1-(4-Cyclopropylmethoxy-3-difluoromethoxyphenyl)ethylamine
Overview
Description
1-(4-Cyclopropylmethoxy-3-difluoromethoxyphenyl)ethylamine is an organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group and a difluoromethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Cyclopropylmethoxy-3-difluoromethoxyphenyl)ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Attachment of the difluoromethoxy group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Coupling with the phenyl ring:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Cyclopropylmethoxy-3-difluoromethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyclopropylmethoxy-3-difluoromethoxyphenyl)ethylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylmethoxy-3-difluoromethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating signaling pathways, altering gene expression, or inhibiting specific enzymes involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Cyclopropylmethoxy-3-difluoromethoxyphenyl)ethylamine can be compared with other similar compounds, such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar structural features but differs in its functional groups and overall reactivity.
Substituted phenethylamines: These compounds have a phenethylamine core structure with various substituents, affecting their pharmacological and chemical properties.
The uniqueness of this compound lies in its specific combination of cyclopropylmethoxy and difluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-(difluoromethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-8(16)10-4-5-11(17-7-9-2-3-9)12(6-10)18-13(14)15/h4-6,8-9,13H,2-3,7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCMHWIJFBECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CC2)OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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